molecular formula C10H12N2O B113132 3-amino-N-cyclopropylbenzamide CAS No. 871673-24-4

3-amino-N-cyclopropylbenzamide

Cat. No. B113132
M. Wt: 176.21 g/mol
InChI Key: XTQFXSVIFJUEAP-UHFFFAOYSA-N
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Description

3-amino-N-cyclopropylbenzamide is a compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a potential drug molecule that has gained rapid attention as a key therapeutic agent among the scientific community.


Synthesis Analysis

The synthesis of benzamides, which includes 3-amino-N-cyclopropylbenzamide, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The InChI code for 3-amino-N-cyclopropylbenzamide is 1S/C10H12N2O/c11-8-3-1-2-7 (6-8)10 (13)12-9-4-5-9/h1-3,6,9H,4-5,11H2, (H,12,13) and the InChI key is XTQFXSVIFJUEAP-UHFFFAOYSA-N .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-amino-N-cyclopropylbenzamide is a chemical compound used in various chemical reactions .
    • Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be combined with other reagents under controlled conditions to achieve the desired chemical transformation .
    • Results : The outcomes of these reactions can also vary greatly, producing a wide range of different chemical products .
  • Pharmaceutical Research

    • Application : Pyrimidines, a class of compounds to which 3-amino-N-cyclopropylbenzamide may be related, have been studied for their anti-inflammatory effects .
    • Method of Application : These compounds are typically tested in vitro or in vivo to assess their ability to inhibit the expression and activities of certain vital inflammatory mediators .
    • Results : Many pyrimidines have been found to exhibit potent anti-inflammatory effects .
  • Chemical Storage and Handling

    • Application : 3-amino-N-cyclopropylbenzamide is a chemical compound that needs to be stored and handled properly .
    • Method of Application : This compound is typically stored at room temperature and handled with care to prevent any hazards .
    • Results : Proper storage and handling ensure the compound’s stability and safety .
  • Enzyme Cascades

    • Application : Compounds similar to 3-amino-N-cyclopropylbenzamide have been used in multi-enzyme cascades .
    • Method of Application : These compounds are typically used in conjunction with variants of galactose oxidase and imine reductase .
    • Results : The use of these compounds in enzyme cascades has led to successful conversions in up to 54% isolated yield .
  • Chemical Storage and Handling

    • Application : 3-amino-N-cyclopropylbenzamide is a chemical compound that needs to be stored and handled properly .
    • Method of Application : This compound is typically stored at room temperature and handled with care to prevent any hazards .
    • Results : Proper storage and handling ensure the compound’s stability and safety .
  • Enzyme Cascades

    • Application : Compounds similar to 3-amino-N-cyclopropylbenzamide have been used in multi-enzyme cascades .
    • Method of Application : These compounds are typically used in conjunction with variants of galactose oxidase and imine reductase .
    • Results : The use of these compounds in enzyme cascades has led to successful conversions in up to 54% isolated yield .

Safety And Hazards

The safety information for 3-amino-N-cyclopropylbenzamide includes several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 . For more detailed safety data, please refer to the Safety Data Sheets .

properties

IUPAC Name

3-amino-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQFXSVIFJUEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427703
Record name 3-amino-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropylbenzamide

CAS RN

871673-24-4
Record name 3-amino-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-n-cyclopropylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 3-amino-N-cyclopropylbenzamide (8e) (196 mg, 1.11 mmol, 1.00 eq.), 2-(4-(2-bromo-5-…
Number of citations: 7 www.sciencedirect.com
D Yao, J You, X Yang, J Zhang… - Journal of Enzyme …, 2023 - Taylor & Francis
ATPase family AAA domain-containing protein 2 (ATAD2) has been emerging as a hot anti-cancer drugable target due to its oncogenic epigenetic modification closely associated with …
Number of citations: 4 www.tandfonline.com

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